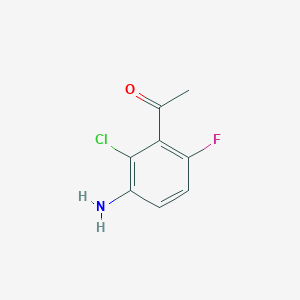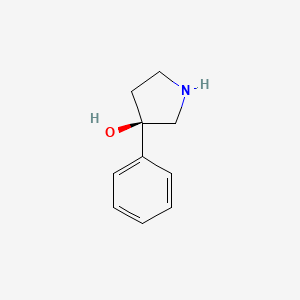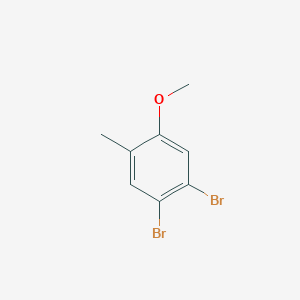
1,2-Dibromo-4-methoxy-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring. This compound is also known by its alternative name, 2,4-Dibromo-5-methylanisole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-methoxy-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of hydrogenated products by replacing bromine atoms with hydrogen.
Applications De Recherche Scientifique
1,2-Dibromo-4-methoxy-5-methylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4-methoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure with bromine and methyl groups at different positions.
1,2-Dibromo-4-methylbenzene: Lacks the methoxy group present in 1,2-Dibromo-4-methoxy-5-methylbenzene.
1,2-Dibromo-4-methoxybenzene: Lacks the methyl group present in this compound
Uniqueness
This compound is unique due to the specific arrangement of bromine, methoxy, and methyl groups on the benzene ring.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
1,2-dibromo-4-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
Clé InChI |
IXYDVAIJLVMXMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


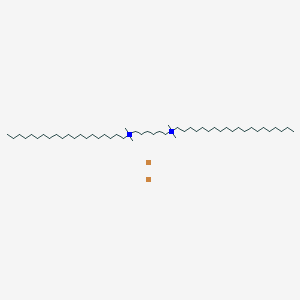

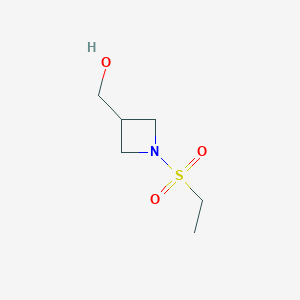

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
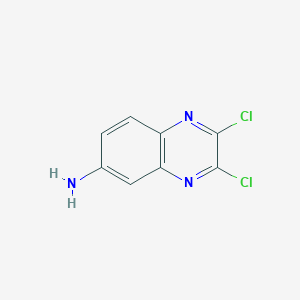
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
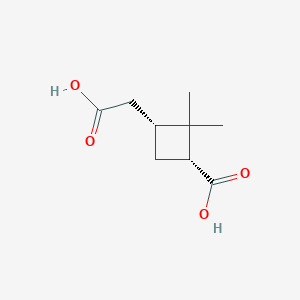
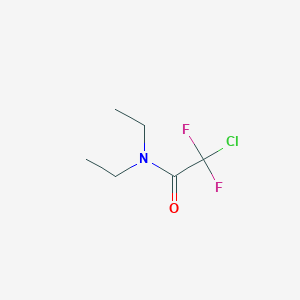

![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
